molecular formula C15H14O2 B8467032 Phenyl 3,5-dimethylbenzoate CAS No. 188688-05-3

Phenyl 3,5-dimethylbenzoate

Cat. No. B8467032
Key on ui cas rn: 188688-05-3
M. Wt: 226.27 g/mol
InChI Key: VUPVKZNBQJPXBJ-UHFFFAOYSA-N
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Patent
US05714627

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
titanium tetraphenoxide phenol
Quantity
2.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=C(C1)C
Name
Quantity
207 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
titanium tetraphenoxide phenol
Quantity
2.8 g
Type
catalyst
Smiles
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
After sufficient cooling, the inner gas was evacuated with a vacuum pump
TEMPERATURE
Type
TEMPERATURE
Details
Then, the contents were heated
CUSTOM
Type
CUSTOM
Details
reacted for three hours at 230° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Furthermore, during the reaction
CUSTOM
Type
CUSTOM
Details
was continuously removed with a pump at a rate of 10 g per hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture in the autoclave was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05714627

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
titanium tetraphenoxide phenol
Quantity
2.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=C(C1)C
Name
Quantity
207 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
titanium tetraphenoxide phenol
Quantity
2.8 g
Type
catalyst
Smiles
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
After sufficient cooling, the inner gas was evacuated with a vacuum pump
TEMPERATURE
Type
TEMPERATURE
Details
Then, the contents were heated
CUSTOM
Type
CUSTOM
Details
reacted for three hours at 230° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Furthermore, during the reaction
CUSTOM
Type
CUSTOM
Details
was continuously removed with a pump at a rate of 10 g per hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture in the autoclave was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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